molecular formula C20H24N6O3 B2369812 1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 442864-62-2

1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Cat. No.: B2369812
CAS No.: 442864-62-2
M. Wt: 396.451
InChI Key: RTDPVEHTBXGKCA-UHFFFAOYSA-N
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Description

1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-12-4-3-5-13(10-12)11-26-15-17(24(2)20(29)23-18(15)28)22-19(26)25-8-6-14(7-9-25)16(21)27/h3-5,10,14H,6-9,11H2,1-2H3,(H2,21,27)(H,23,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDPVEHTBXGKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a purine base fused with a piperidine ring, which is characteristic of many biologically active compounds. The presence of the 3-methyl and 3-methylbenzyl groups contributes to its unique interaction with biological targets.

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. In particular, it has been suggested that it interacts with aldehyde dehydrogenases (ALDHs) , which are crucial for the metabolism of reactive aldehydes and play significant roles in cancer biology and stem cell regulation. The compound's structural analogs have shown selective inhibition against various ALDH isozymes, particularly ALDH1A1, which is implicated in cancer stem cell survival .

Pharmacological Effects

The compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation. For instance, related compounds have demonstrated significant activity against various cancer cell lines .
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties due to the modulation of neuroinflammatory pathways .
  • Antimicrobial Properties : Related piperidine derivatives have shown efficacy against bacterial and fungal pathogens, indicating a potential for broader antimicrobial applications .

Case Studies

  • Inhibition of ALDH1A1 : A study demonstrated that modifications to the compound's structure could enhance its inhibitory potency against ALDH1A1. The IC50 values were reported as low as 0.17 µM for certain analogs, indicating strong activity .
  • Cancer Cell Line Testing : In vitro tests on HeLa and HCT116 cell lines revealed that certain derivatives led to a significant reduction in cell viability. The structure-activity relationship (SAR) studies indicated that specific substitutions on the piperidine ring could enhance anticancer activity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
ALDH InhibitionIC50 = 0.17 µM
Antitumor ActivitySignificant reduction in viability
Antimicrobial ActivityEffective against bacterial strains

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound often involves multi-step organic reactions that may include:

  • Formation of the Purine Derivative : Utilizing starting materials such as methylbenzyl derivatives and appropriate reagents to construct the purine core.
  • Piperidine Ring Formation : Achieving the piperidine structure through cyclization reactions.
  • Carboxamide Functionalization : Introducing the carboxamide group to enhance solubility and biological activity.

Research has indicated several potential applications of this compound in the field of medicinal chemistry:

Antitumor Activity

Studies have shown that derivatives of purine compounds exhibit significant antitumor properties. For instance, compounds similar to 1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Properties

Research into purine derivatives has also revealed antiviral activity against various viruses. The structural similarity of this compound to known antiviral agents suggests it may inhibit viral replication or entry into host cells .

CNS Activity

Given its piperidine moiety, this compound is being studied for its potential effects on the central nervous system (CNS). Preliminary studies indicate possible applications in treating neurological disorders due to its interaction with neurotransmitter systems .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Anticancer Research :
    • A study conducted by Bhatia et al. (2016) synthesized and evaluated a series of purine derivatives for their anticancer activity. The findings indicated that specific modifications to the purine structure enhanced cytotoxicity against several cancer cell lines .
  • Antiviral Screening :
    • Another investigation focused on a library of purine derivatives, including the target compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting a promising avenue for further antiviral drug development .
  • Neuropharmacological Studies :
    • Research exploring the effects of similar piperidine derivatives on neurotransmitter receptors revealed potential anxiolytic and antidepressant-like effects in animal models .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodological Answer : Synthesis requires multi-step optimization, starting with purine core functionalization followed by piperidine coupling. Key steps include:
  • Purine Core Preparation : Use 3-methylbenzyl bromide for N7 alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

  • Piperidine Coupling : Employ carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) between the purine intermediate and piperidine-4-carboxamide .

  • Critical Parameters : Monitor reaction pH, temperature, and solvent polarity to minimize side reactions (e.g., hydrolysis of the dioxo group).

  • Yield Optimization : Use fractional crystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) for purification .

    Table 1 : Example Reaction Conditions for Key Steps

    StepReagentsTemp (°C)SolventYield (%)
    N7 AlkylationK₂CO₃, DMF60DMF65–70
    Amide CouplingEDCI, HOBtRTDCM50–55

Q. How can structural characterization challenges (e.g., tautomerism) be resolved?

  • Methodological Answer :
  • Tautomer Identification : Use NMR (¹H, ¹³C, and 2D COSY) to detect proton exchange in DMSO-d₆. Compare chemical shifts with computational models (DFT) .
  • X-ray Crystallography : Resolve ambiguities in the dioxo-purinyl and piperidine conformations .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., purine derivatives with anticancer activity):
  • Kinase Inhibition : Screen against CDK2 or Aurora kinases using fluorescence polarization assays .
  • Antimicrobial Activity : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis Framework : Systematically compare datasets using tools like PRISMA, focusing on variables (e.g., assay type, cell line heterogeneity) .
  • Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways and reduce off-target noise .

Q. What computational strategies predict binding interactions with therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with homology-modeled targets (e.g., adenosine receptors) and validate via MD simulations (GROMACS) .
  • Pharmacophore Mapping : Identify critical motifs (e.g., dioxo-purinyl group for H-bonding) using Schrödinger’s Phase .
  • Free Energy Calculations : Compute binding affinities (MM-PBSA/GBSA) to prioritize synthetic analogs .

Q. How to design experiments isolating the compound’s metabolic stability?

  • Methodological Answer :
  • In Vitro Models : Use hepatic microsomes (human/rat) with NADPH cofactors; monitor degradation via LC-MS/MS .
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What methodologies integrate AI for optimizing synthetic scalability?

  • Methodological Answer :
  • Reinforcement Learning (RL) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .
  • Process Simulation : Use COMSOL Multiphysics coupled with AI to model heat/mass transfer in batch reactors .
  • Robotic Automation : Implement self-optimizing flow reactors with real-time HPLC feedback .

Data Contradiction Analysis Framework

Table 2 : Common Sources of Discrepancies and Mitigation Strategies

Source of ContradictionExampleMitigation Strategy
Assay VariabilityIC₅₀ differences in kinase assaysStandardize ATP concentration
Solubility IssuesPoor DMSO solubility affecting MICUse β-cyclodextrin complexation
Metabolic InstabilityVariable half-life in microsomesUse stable isotope analogs

Theoretical Frameworks for Advanced Studies

  • Link research to purine receptor theory (e.g., adenosine A₂A receptor antagonism) to contextualize biological activity .
  • Apply chemical engineering principles (CRDC RDF2050108) for process control and scale-up .

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